4-Chloro-3,5,6-trifluoropyridin-2-amine

Vue d'ensemble

Description

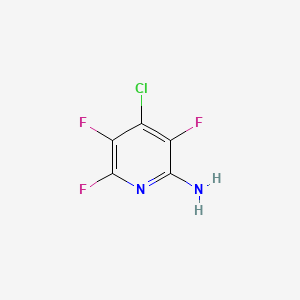

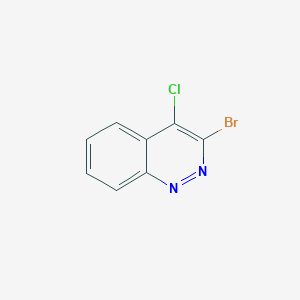

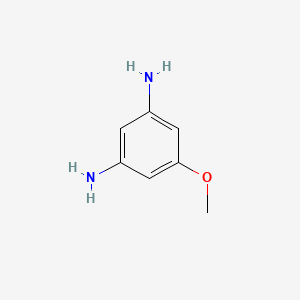

“4-Chloro-3,5,6-trifluoropyridin-2-amine” is a chemical compound with the molecular formula C5H2ClF3N2 . It is also known by other names such as “2-AMINO-4-CHLORO-3,5,6-TRIFLUOROPYRIDINE” and "SCHEMBL17156504" .

Synthesis Analysis

While specific synthesis methods for “4-Chloro-3,5,6-trifluoropyridin-2-amine” were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Molecular Structure Analysis

The molecular weight of “4-Chloro-3,5,6-trifluoropyridin-2-amine” is 182.53 g/mol . The InChIKey of the compound is WZRMLGNDGPCZFG-UHFFFAOYSA-N . The compound has a 2D structure and a 3D conformer .Physical And Chemical Properties Analysis

The compound is white to cream in color and comes in the form of crystals or powder . It has a melting point between 120.5-126.5°C . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Applications De Recherche Scientifique

Catalyst Systems for Amination Reactions

Palladium complexes supported by specific ligands are efficient catalysts for the catalytic amination of a wide variety of aryl halides and triflates, including chloropyridines. These catalysts perform well across different substrate combinations, including functionalized aryl halides and triflates, at relatively low catalyst levels. This showcases the utility of 4-Chloro-3,5,6-trifluoropyridin-2-amine in facilitating room-temperature catalytic amination reactions, making it a valuable compound in synthetic organic chemistry (Wolfe et al., 2000).

Synthesis Optimization

The optimization of synthetic technology for related pyridine compounds, using pentachloropyridine as raw material, highlights the importance of controlling reaction conditions to achieve high yields. This research provides insights into the efficient synthesis of pyridine derivatives, potentially including 4-Chloro-3,5,6-trifluoropyridin-2-amine, underlining its significance in chemical synthesis and the development of new materials or pharmaceuticals (Li Sheng-song, 2010).

Polyimides for Gas Separation

The use of 4-Chloro-3,5,6-trifluoropyridin-2-amine in the synthesis of hyperbranched polyimides demonstrates its potential in creating materials with specific properties such as gas separation. These polyimides exhibit unique characteristics beneficial for various industrial applications, including low moisture absorption and low dielectric constants, offering promising prospects for the development of advanced materials (Fang et al., 2000).

Amination of Polyhalopyridines

Research on the selective amination of polyhalopyridines catalyzed by palladium complexes underscores the compound's role in facilitating efficient and selective synthesis processes. Such studies are crucial for the development of pharmaceuticals and agrochemicals, where precise chemical modifications can significantly impact the activity and efficacy of the compounds (Ji et al., 2003).

Novel Polyimides with Enhanced Properties

The development of novel polyimides derived from 4-Chloro-3,5,6-trifluoropyridin-2-amine showcases its application in producing materials with improved properties. These polyimides, characterized by their organosolubility, low moisture absorption, and low dielectric constants, highlight the compound's contribution to the advancement of materials science, particularly in areas demanding high-performance materials (Chung & Hsiao, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-3,5,6-trifluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRMLGNDGPCZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1N)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500778 | |

| Record name | 4-Chloro-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63489-56-5 | |

| Record name | 4-Chloro-3,5,6-trifluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

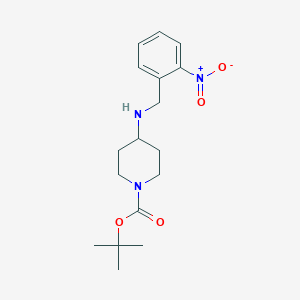

![N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B1601193.png)